Hydroxyl Group Availability: Two Equivalent Primary Hydroxyls vs. One in Solketal
The target compound offers two chemically equivalent primary hydroxyl groups (hydroxyl count = 2) . In contrast, the widely used protected glycerol solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) contains only one primary hydroxyl [1]. This difference is functional, not trivial: a diol provides a stoichiometric advantage for cross-linking or dendrimer growth, offering exactly twice the reactive sites per mole of protected intermediate.
| Evidence Dimension | Number of free primary hydroxyl groups per molecule |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Solketal has 1 |
| Quantified Difference | 2-fold increase in hydroxyl functionality |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula |
Why This Matters
A diol functionality enables direct use as a AA-type monomer for step-growth polymerization or as a symmetrical core for dendrimers, which is unattainable with mono-hydroxy analogs.
- [1] Solketal. PubChem Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/Solketal View Source
